d-Bunolol Hydrochloride

Description

The L-Isomer of bunolol.

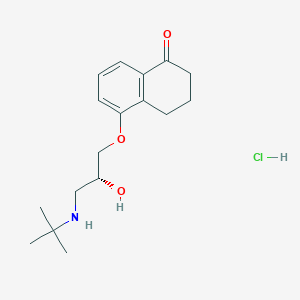

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423567 | |

| Record name | (+) -Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27867-05-6 | |

| Record name | Dextrobunolol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+) -Levobunolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXTROBUNOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of d-Bunolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of d-Bunolol Hydrochloride, the dextrorotatory enantiomer of the non-selective beta-adrenergic antagonist, Bunolol. While its levorotatory counterpart, Levobunolol, is the pharmacologically active agent primarily used in clinical settings for the management of glaucoma, a thorough understanding of d-Bunolol's interaction with beta-adrenergic receptors is crucial for a complete pharmacological profile of the racemic mixture and for structure-activity relationship studies in drug development.

Core Mechanism of Action: Beta-Adrenergic Receptor Antagonism

This compound, like its enantiomer, functions as a competitive antagonist at beta-adrenergic receptors. However, there is a significant difference in potency between the two stereoisomers. The primary mechanism of action for beta-blockers in the context of glaucoma treatment is the reduction of intraocular pressure (IOP). This is achieved through the blockade of beta-2 adrenergic receptors located in the ciliary body of the eye.[1][2] This blockade leads to a decrease in the production of aqueous humor, the fluid that maintains pressure within the eye.[3][4]

Bunolol is a non-selective beta-blocker, meaning it antagonizes both beta-1 and beta-2 adrenergic receptors.[5] It does not exhibit significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) effects.[5]

Stereoselectivity of Bunolol

A critical aspect of Bunolol's pharmacology is its stereoselectivity. The l-enantiomer, Levobunolol, is substantially more potent in its beta-blocking activity than the d-enantiomer, d-Bunolol.[5] Reports indicate that Levobunolol is over 60 times more pharmacologically active than d-Bunolol. This significant difference in potency underscores the stereospecific nature of the interaction between Bunolol and the beta-adrenergic receptors.

Quantitative Data: Binding Affinities

The binding affinity of a ligand for its receptor is a key quantitative measure of its potency. For this compound, specific binding affinity data is limited due to its lower pharmacological activity compared to Levobunolol. However, comparative data provides insight into its receptor interaction.

| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value (nM) | Reference |

| d-Bunolol | Beta-2 Adrenergic | Rat Lung Homogenates | Ki (estimated) | ~18 | [3] |

| Levobunolol | Beta-1 Adrenergic | Not Specified | Ki | 0.39 | [2] |

| Beta-2 Adrenergic | Not Specified | Ki | 0.36 | [2] | |

| Beta-1 Adrenergic | Recombinant Human | pKi | 8.40 | [2] | |

| Beta-2 Adrenergic | Recombinant Human | pKi | 9.26 | [2] | |

| Beta-1 Adrenergic | Guinea Pig Heart | IC50 | 42 ± 15 | [2] | |

| Beta-2 Adrenergic | Guinea Pig Lung | IC50 | 0.3 ± 0.2 | [2] |

Signaling Pathway

The antagonism of beta-adrenergic receptors by this compound interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by endogenous catecholamines like epinephrine and norepinephrine.

Upon agonist binding, the beta-adrenergic receptor activates a stimulatory G-protein (Gs). The alpha subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a physiological response. By blocking the initial receptor activation, d-Bunolol prevents this entire cascade, leading to a reduction in aqueous humor production in the ciliary epithelium.[2]

Experimental Protocols

The primary method for determining the binding affinity of compounds like this compound to beta-adrenergic receptors is the competitive radioligand binding assay.

Membrane Preparation from Tissue

-

Tissue Homogenization: Tissues rich in the target receptor (e.g., guinea pig heart for β1, guinea pig lung for β2) are minced and homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, supplemented with protease inhibitors).

-

Centrifugation: The homogenate is subjected to low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove any remaining contaminants.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Storage: The membrane preparations are aliquoted and stored at -80°C until use.

Competitive Radioligand Binding Assay

-

Assay Components:

-

Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP).

-

Competing Ligand: this compound at a range of concentrations.

-

Membrane Preparation: Aliquots of the prepared membranes containing the target beta-adrenergic receptor subtype.

-

Incubation Buffer: A buffer to maintain optimal pH and ionic conditions for binding (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM propranolol) to determine non-specific binding.

-

-

Incubation:

-

The membrane preparation is incubated in the presence of a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubation is typically carried out at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Following incubation, the reaction mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/C) using a vacuum filtration apparatus. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

This compound is a weak, non-selective beta-adrenergic antagonist. Its primary mechanism of action is the competitive blockade of beta-adrenergic receptors, with a notable stereoselectivity favoring its levorotatory enantiomer, Levobunolol. While its direct clinical application is limited by its lower potency, the study of d-Bunolol provides valuable insights into the structure-activity relationships of beta-blockers and the stereochemical requirements for high-affinity receptor binding. Further characterization of its binding kinetics and potential interactions with other receptor systems could provide a more complete understanding of its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Binding of beta-adrenoceptor antagonists to rat and rabbit lung: special reference to levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

An In-depth Technical Guide on the Pharmacological Profile of d-Bunolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

d-Bunolol Hydrochloride, clinically utilized as its active levo-isomer, Levobunolol, is a potent, non-selective β-adrenergic receptor antagonist.[1][2] It is a cornerstone in the topical treatment of open-angle glaucoma and ocular hypertension.[3][4] The primary therapeutic outcome of Levobunolol is the significant reduction of intraocular pressure (IOP), a critical factor in preventing glaucomatous optic nerve damage.[5][6] This effect is achieved primarily by decreasing the production of aqueous humor in the ciliary body.[7][8] Following ophthalmic administration, Levobunolol is metabolized to dihydrolevobunolol, an active metabolite that is equipotent to the parent compound, contributing to a sustained therapeutic effect.[2][9] This guide provides a detailed examination of the pharmacological, pharmacokinetic, and pharmacodynamic properties of this compound, presenting quantitative data, experimental methodologies, and visual diagrams of key biological pathways.

Pharmacodynamics

Mechanism of Action

Levobunolol Hydrochloride is a non-cardioselective beta-adrenoceptor antagonist, demonstrating equipotent blocking activity at both β1 and β2 receptors.[5] It does not possess significant intrinsic sympathomimetic activity (ISA) or a membrane-stabilizing (local anesthetic) effect.[5][10][11] The levorotatory isomer (Levobunolol) is approximately 60 times more potent in its β-blocking activity than its dextrorotatory counterpart, d-bunolol.[5]

The principal site of action for lowering IOP is the ciliary epithelium of the eye, which is densely populated with β2-adrenergic receptors.[2][7] These receptors are involved in regulating the production of aqueous humor. By competitively and non-selectively blocking these receptors, Levobunolol antagonizes the effects of endogenous catecholamines such as epinephrine and norepinephrine.[7][12] This blockade disrupts the downstream signaling cascade responsible for aqueous humor secretion, leading to a decrease in its production and a subsequent reduction in intraocular pressure.[2][6][8] Some evidence also suggests a secondary mechanism involving a slight increase in the outflow of aqueous humor through the trabecular meshwork.[12]

Signaling Pathway

The stimulation of β2-adrenergic receptors in the ciliary body by catecholamines activates a Gs protein-coupled signaling pathway. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The resulting increase in intracellular cAMP is the key secondary messenger that drives the production and secretion of aqueous humor.

Levobunolol intervenes at the beginning of this cascade. By competitively binding to the β2-receptors, it prevents catecholamine binding and subsequent Gs protein activation.[7] This inhibitory action blocks the activation of adenylyl cyclase, suppresses the generation of cAMP, and thereby reduces the rate of aqueous humor formation.[2][7]

References

- 1. Levobunolol | C17H25NO3 | CID 39468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Ocular levobunolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. drugs.com [drugs.com]

- 6. Articles [globalrx.com]

- 7. benchchem.com [benchchem.com]

- 8. Articles [globalrx.com]

- 9. Binding of beta-adrenoceptor antagonists to rat and rabbit lung: special reference to levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Levobunolol - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Levobunolol Hydrochloride? [synapse.patsnap.com]

Stereoisomer-Specific Activity of d-Bunolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunolol hydrochloride is a non-selective beta-adrenergic receptor antagonist. Like many beta-blockers, it possesses a chiral center, leading to the existence of two stereoisomers: the dextrorotatory (d) and levorotatory (l) enantiomers. It is a well-established principle in pharmacology that stereochemistry can significantly influence a drug's pharmacodynamic and pharmacokinetic properties. This technical guide provides an in-depth analysis of the stereoisomer-specific activity of d-Bunolol Hydrochloride, with a focus on its interaction with beta-1 (β1) and beta-2 (β2) adrenergic receptors. The l-enantiomer, known as levobunolol, is the pharmacologically active component used clinically, particularly in the management of glaucoma.[1] This document will detail the quantitative differences in receptor affinity and provide comprehensive experimental protocols for assessing these properties.

Data Presentation: Stereoisomer Activity at Beta-Adrenergic Receptors

The pharmacological activity of bunolol resides almost exclusively in its l-isomer, levobunolol. The d-isomer, d-bunolol, is significantly less active. Quantitative data from radioligand binding assays consistently demonstrates the high potency and non-selectivity of levobunolol for both β1 and β2 adrenergic receptors. In contrast, d-bunolol exhibits a marked preference for the β2-adrenoceptor, with a significantly lower binding affinity compared to levobunolol. High-affinity binding of d-bunolol is reported to be approximately 50 times weaker than that of levobunolol.

| Stereoisomer | Receptor Subtype | Preparation Source | Binding Parameter | Value (nM) | pKi |

| l-Bunolol | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 | - |

| (Levobunolol) | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 | - |

| Beta-1 | Not Specified | Ki | 0.39 | 9.41 | |

| Beta-2 | Not Specified | Ki | 0.36 | 9.44 | |

| Beta-1 | Recombinant Human | - | - | 8.40 | |

| Beta-2 | Recombinant Human | - | - | 9.26 | |

| d-Bunolol | Beta-1 & Beta-2 | - | - | - | - |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is the concentration required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki value.[1]

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of d- and l-bunolol for β1- and β2-adrenergic receptors.[1]

a. Membrane Preparation:

-

Tissue/Cell Source: Utilize tissues endogenously expressing the target receptors (e.g., guinea pig heart for β1, guinea pig lung for β2) or cell lines recombinantly expressing human β1 and β2 receptors.[1]

-

Homogenization: Homogenize the tissue or cells in an ice-cold lysis buffer.

-

Centrifugation: Perform a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes.

-

Washing and Resuspension: Wash the membrane pellet with fresh assay buffer and resuspend it.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

-

Storage: Store the membrane aliquots at -80°C until use.[2]

b. Assay Procedure:

-

Materials:

-

Radioligand: A high-affinity, non-selective beta-adrenergic antagonist radioligand such as [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).[1]

-

Competing Ligands: this compound and l-Bunolol Hydrochloride (Levobunolol) at various concentrations.

-

Membrane Preparation: Containing either β1 or β2 adrenergic receptors.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold incubation buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled beta-blocker (e.g., 10 µM propranolol).[3]

-

96-well plates, glass fiber filters, and a cell harvester.

-

Scintillation counter or gamma counter.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.[3]

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of d-bunolol or l-bunolol.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[2]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[2]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[2]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and measure the radioactivity.[1]

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competing ligand (d- or l-bunolol) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This protocol outlines a functional assay to measure the antagonist effect of d- and l-bunolol on agonist-induced cyclic AMP (cAMP) production.

a. Cell Culture and Preparation:

-

Culture cells expressing β1- or β2-adrenergic receptors (e.g., CHO-K1 cells) in appropriate media.

-

Seed the cells into 96-well plates and grow to confluence.

-

On the day of the experiment, aspirate the growth medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) in serum-free medium for a short period to prevent cAMP degradation.

b. Assay Procedure:

-

Materials:

-

Cultured cells expressing β1 or β2 receptors.

-

Beta-adrenergic agonist (e.g., Isoproterenol).

-

This compound and l-Bunolol Hydrochloride.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Assay Setup (in triplicate):

-

Basal: Cells with assay buffer only.

-

Agonist Control: Cells with a fixed concentration of isoproterenol (e.g., EC80).

-

Antagonist Treatment: Pre-incubate cells with varying concentrations of d-bunolol or l-bunolol for a defined period (e.g., 30 minutes). Then, add the fixed concentration of isoproterenol and incubate for a further period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

c. Data Analysis:

-

Normalize the data to the response induced by the agonist alone (100%) and the basal level (0%).

-

Plot the percentage of agonist response against the logarithm of the antagonist (d- or l-bunolol) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each stereoisomer.

-

The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Visualizations

Caption: Beta-adrenergic receptor signaling pathway.

Caption: Workflow for a radioligand displacement assay.

Caption: Relationship of bunolol stereoisomers to receptor activity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to d-Bunolol Hydrochloride: Chemical Structure and Properties

Introduction

This compound is the dextrorotatory enantiomer of Bunolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist. While its levorotatory counterpart, Levobunolol, is the pharmacologically active agent used in the treatment of glaucoma to reduce intraocular pressure, understanding the properties of the d-enantiomer is crucial for a comprehensive stereochemical and pharmacological profile of the drug. This technical guide provides a detailed overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identifiers

d-Bunolol is the (R)-enantiomer of 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one. The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.

Chemical Structure of d-Bunolol

Caption: Chemical structure of d-Bunolol.

| Identifier | Value |

| IUPAC Name | 5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one hydrochloride[1] |

| CAS Number | 47141-41-3 (d-Bunolol free base)[1] |

| PubChem CID | 5460339 (d-Bunolol)[1], 6420066 (this compound)[2] |

| Molecular Formula | C17H25NO3 (d-Bunolol)[1], C17H26ClNO3 (this compound)[2] |

| Molecular Weight | 291.39 g/mol (d-Bunolol)[1], 327.85 g/mol (this compound) |

Physical and Chemical Properties

Quantitative data for this compound is not as widely published as for its levo-enantiomer. The following table includes data for Levobunolol Hydrochloride for comparison, which is expected to have very similar physical properties to this compound, with the exception of optical rotation.

| Property | Value (Levobunolol HCl, unless specified) |

| Melting Point | 209-211 °C[2][3] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol[2] |

| Appearance | White crystalline solid |

| Optical Rotation | d-Bunolol: Positive rotation; Levobunolol: Negative rotation |

Mechanism of Action: Beta-Adrenergic Receptor Blockade

Bunolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[2][4] The primary therapeutic effect of Levobunolol in glaucoma treatment is the reduction of aqueous humor production, which lowers intraocular pressure.[2] This is achieved by blocking β2 receptors in the ciliary body of the eye.[2] The d-enantiomer is considered to have significantly less pharmacological activity.[2]

The general signaling pathway for beta-adrenergic receptor antagonism is as follows:

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of d-Bunolol.

Pharmacological Activity: d- vs. l-Enantiomers

The pharmacological activity of Bunolol resides almost entirely in the l-enantiomer (Levobunolol). Studies have shown that Levobunolol is over 60 times more potent than d-Bunolol in its beta-blocking activity.[2] This stereoselectivity is a common feature of drugs that interact with chiral biological receptors.

Experimental Protocols

The following are representative methodologies for the synthesis and analysis of bunolol enantiomers.

Synthesis of this compound

The synthesis of this compound can be achieved through chiral resolution of racemic bunolol or by asymmetric synthesis. A common method for preparing Levobunolol Hydrochloride, which can be adapted for the d-enantiomer, involves the reaction of 5-hydroxy-1-tetralone with S-1-tert-butyl-epoxy methylamine, followed by acidification. For d-Bunolol, the corresponding R-epoxy amine would be used.

Reaction Workflow:

Caption: Synthetic workflow for this compound.

Detailed Protocol Outline:

-

Reaction Setup: Dissolve 5-hydroxy-1-tetralone and (R)-1-tert-butyl-epoxy methylamine in a suitable solvent (e.g., toluene).

-

Substitution Reaction: Heat the mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

-

Acidification: Dissolve the purified intermediate in ethanol and add a solution of hydrogen chloride in ethanol to precipitate the hydrochloride salt.

-

Final Product: Collect the this compound precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A chiral HPLC method is essential to separate and quantify the d- and l-enantiomers of bunolol.

| HPLC Parameters | |

| Instrument | Standard HPLC system with a UV detector |

| Column | Chiral stationary phase column (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection Wavelength | Typically around 220 nm |

Determination of Melting Point

-

Sample Preparation: Finely powder the this compound sample and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The melting point is reported as this range.

Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Withdraw a known volume of the clear supernatant, dilute as necessary, and determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of this compound. While its pharmacological activity is significantly lower than its levo-enantiomer, a thorough characterization of both enantiomers is essential for drug development and regulatory purposes. The provided experimental protocols offer a starting point for researchers and scientists working with this compound. Further research to fully elucidate the specific physical and chemical properties of this compound is encouraged.

References

Technical Guide: Solubility of d-Bunolol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of d-Bunolol Hydrochloride in various organic solvents. This compound is a non-selective beta-adrenergic receptor antagonist. Understanding its solubility is critical for the development of new formulations, analytical methods, and for predicting its behavior in biological systems. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and illustrates the relevant pharmacological signaling pathway.

Disclaimer: Publicly available solubility data for this compound is limited. The data presented in this guide is primarily for Levobunolol Hydrochloride, the levo-isomer of Bunolol. As enantiomers, this compound and Levobunolol Hydrochloride are expected to have identical solubility in achiral solvents. This information is provided as a close proxy, and it is recommended to determine the solubility of this compound experimentally for specific applications.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and analytical characterization. The following table summarizes the available quantitative and qualitative solubility data for Bunolol Hydrochloride (as the levo-isomer, Levobunolol Hydrochloride) in various solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Water | 25 | > 300 | |

| Water | Not Specified | 50 (requires sonication) | [1] |

| Ethanol (Absolute) | 25 | 24 | |

| Methanol | Not Specified | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 62.5 | [1] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

2.1. Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined analytically.

2.2. Materials and Apparatus

-

This compound (or Levobunolol Hydrochloride) powder

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

2.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus absorbance or peak area should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow and Signaling Pathway

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow of the shake-flask solubility determination method.

3.2. Signaling Pathway Inhibition by this compound

This compound is a non-selective beta-adrenergic antagonist. It exerts its pharmacological effect by blocking the binding of catecholamines (e.g., epinephrine and norepinephrine) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This inhibition prevents the activation of downstream signaling cascades.

References

A Deep Dive into the Stereoselective Activity of Bunolol Hydrochloride Isomers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bunolol hydrochloride, a non-selective beta-adrenergic receptor antagonist, exists as a chiral molecule with two stereoisomers: the dextrorotatory (d) and levorotatory (l) forms. In the realm of pharmacology, it is well-established that the biological activity of chiral drugs can reside predominantly in one enantiomer. This technical guide provides a comprehensive analysis of the differential activity of d-Bunolol Hydrochloride and l-Bunolol Hydrochloride, focusing on their interaction with beta-adrenergic receptors.

Core Findings: Stereoselectivity in Beta-Adrenergic Blockade

The primary pharmacological action of bunolol hydrochloride is the competitive antagonism of beta-adrenergic receptors. Extensive research has demonstrated a high degree of stereoselectivity in this interaction, with the l-isomer, known as levobunolol, being significantly more potent than the d-isomer.[1][2][3] In fact, levobunolol is reported to be over 60 times more potent than its dextro counterpart in its beta-blocking activity.[4] This pronounced difference underscores the critical importance of stereochemistry in drug design and development.

The clinical application of bunolol hydrochloride reflects this disparity in activity. It is the enantiomerically pure form, levobunolol, that is used in therapeutic settings, particularly for the management of glaucoma and ocular hypertension.[1][5]

Quantitative Analysis of Receptor Binding Affinity

To quantify the differential activity of the bunolol isomers, in vitro radioligand binding assays are employed. These assays measure the affinity of a compound for a specific receptor by determining its ability to displace a radioactively labeled ligand that is known to bind to the receptor. The resulting data is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity and potency, respectively.

| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value |

| Levobunolol | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 nM |

| Levobunolol | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 nM |

| Levobunolol | Beta-1 | Not Specified | Ki | 0.39 nM |

| Levobunolol | Beta-2 | Not Specified | Ki | 0.36 nM |

| Levobunolol | Beta-1 | Recombinant Human | pKi | 8.40 |

| Levobunolol | Beta-2 | Recombinant Human | pKi | 9.26 |

Note: pKi is the negative logarithm of the Ki value.

The data consistently demonstrates that levobunolol is a potent, non-selective beta-blocker, exhibiting high affinity for both β1 and β2 receptor subtypes.[6]

Experimental Protocols

The determination of binding affinities for beta-adrenergic receptor antagonists like the bunolol isomers is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that forms the basis of these experiments.

Radioligand Displacement Assay Protocol

This assay quantifies the binding affinity (Ki) of an unlabeled test compound (e.g., d-Bunolol or l-Bunolol) by measuring its ability to compete with a known radiolabeled ligand for binding to beta-adrenergic receptors.

1. Preparation of Materials:

-

Membrane Preparation: Cell membranes are prepared from tissues or cultured cells that endogenously or recombinantly express the target beta-adrenergic receptors (β1 or β2).

-

Radioligand: A suitable radiolabeled antagonist with high affinity for β-receptors is selected (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

-

Competitor Ligands: A series of dilutions of unlabeled this compound and l-Bunolol Hydrochloride are prepared.

-

Incubation Buffer: A buffer solution is used to maintain a stable pH and ionic environment for the binding reaction.

2. Incubation:

-

The prepared cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (d- or l-Bunolol).

-

The incubation is carried out at a controlled temperature for a sufficient duration to allow the binding reaction to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved through rapid vacuum filtration using glass fiber filters. The filters trap the cell membranes with the bound radioligand while the unbound ligand passes through.

4. Quantification:

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter (for tritium-labeled ligands) or a gamma counter (for iodine-labeled ligands).

5. Data Analysis:

-

The raw data is analyzed to calculate the specific binding at each concentration of the competitor ligand.

-

A competition curve is generated by plotting the specific binding as a function of the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit the curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Mechanism of Action

In the context of glaucoma, the therapeutic effect of levobunolol is primarily mediated through its blockade of β2-adrenergic receptors located in the ciliary body of the eye.[6] The binding of catecholamines (epinephrine and norepinephrine) to these receptors normally stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, is believed to increase the production of aqueous humor, the fluid that maintains intraocular pressure.

Levobunolol, as a competitive antagonist, binds to these β2-adrenergic receptors but does not activate them. By occupying the receptor binding sites, it prevents the binding of endogenous catecholamines, thereby inhibiting the downstream signaling cascade that leads to aqueous humor production. The net result is a decrease in intraocular pressure.

Conclusion

The pharmacological activity of bunolol hydrochloride is overwhelmingly attributed to its levorotatory isomer, l-bunolol (levobunolol). This stereoselectivity is a consequence of the specific three-dimensional arrangement of atoms in the l-isomer, which allows for a much higher binding affinity to beta-adrenergic receptors compared to the d-isomer. For researchers and professionals in drug development, the case of bunolol hydrochloride serves as a potent reminder of the critical role that stereochemistry plays in determining the efficacy and safety of pharmaceutical agents. The development of single-enantiomer drugs, such as levobunolol, represents a key strategy in optimizing therapeutic outcomes and minimizing potential off-target effects.

References

An In-depth Technical Guide to the Discovery and Synthesis of d-Bunolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of d-Bunolol Hydrochloride. While its enantiomer, l-Bunolol (Levobunolol), is the pharmacologically potent agent used in clinical practice, understanding the properties and synthesis of the d-isomer is crucial for a complete stereochemical and pharmacological profile of bunolol. This document details the synthesis of racemic bunolol and the subsequent resolution to isolate the d-enantiomer, supported by experimental protocols, quantitative data, and pathway visualizations.

Discovery and Background

The development of bunolol emerged from the broader scientific endeavor to create effective beta-adrenergic receptor antagonists for cardiovascular diseases. Following the groundbreaking discovery of propranolol, research focused on developing new beta-blockers with varied pharmacological profiles. Bunolol was identified as a potent non-selective beta-blocker. Subsequent research revealed a significant difference in the pharmacological activity of its enantiomers, with the l-isomer (Levobunolol) being over 60 times more active than the d-isomer. This finding led to the commercial development of Levobunolol for the treatment of glaucoma and ocular hypertension, while d-Bunolol has primarily been of interest for academic and comparative studies.

Synthesis of this compound

The preparation of this compound is typically achieved through the synthesis of the racemic mixture, followed by chiral resolution to isolate the d-enantiomer. A direct enantioselective synthesis for d-Bunolol is not commonly reported, likely due to its lower pharmacological relevance compared to Levobunolol.

The synthesis of racemic bunolol is a two-step process starting from 1,5-dihydroxynaphthalene.

Experimental Protocol: Synthesis of 5-hydroxy-1-tetralone

This initial step involves the reduction of 1,5-dihydroxynaphthalene.

-

Methodology: In a suitable reaction vessel, combine 1,5-dihydroxynaphthalene, a metal catalyst (e.g., Palladium on carbon or Raney nickel), a reducing agent (e.g., potassium formate, sodium formate, or hydrazine hydrate), and an alcohol-water solvent.[1] The mixture is heated under normal atmospheric pressure to the reaction temperature and stirred for 3-9 hours.[1] Upon completion, sodium hydroxide is added, and the mixture is stirred. The hot mixture is then filtered under suction. The pH of the filtrate is adjusted to 2-3 with industrial hydrochloric acid to precipitate the product. The precipitate is filtered and recrystallized from a suitable solvent (e.g., methanol and water) to yield pure 5-hydroxy-1-tetralone.[1]

Experimental Protocol: Synthesis of Racemic Bunolol Hydrochloride

This second step involves a substitution reaction and the final salt formation.

-

Methodology: Mix the 5-hydroxy-1-tetralone obtained from the previous step with an alkaline agent (e.g., sodium hydroxide) and epichlorohydrin in a suitable solvent (e.g., methanol). The mixture is heated and stirred to conduct the substitution reaction, forming the racemic epoxide intermediate. After the reaction, the solvent is evaporated. The residue is then reacted with tert-butylamine to open the epoxide ring. The resulting racemic bunolol free base is extracted and purified. Finally, a solution of hydrogen chloride in ethanol is added to the purified free base to precipitate racemic bunolol hydrochloride. The precipitate is then filtered, recrystallized with ethanol, and dried under vacuum.[1]

The isolation of d-Bunolol is achieved by separating the enantiomers of the racemic mixture using chiral chromatography.

Experimental Protocol: Chiral HPLC Separation of Bunolol Enantiomers

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a chiral stationary phase (CSP) column is used. A common choice for the separation of beta-blocker enantiomers is a polysaccharide-based chiral column.

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical mobile phase composition could be n-hexane/isopropanol/diethylamine (80:20:0.1, v/v/v).

-

Sample Preparation: Prepare a solution of racemic bunolol hydrochloride in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column)

-

Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Temperature: Ambient

-

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution and monitor the chromatogram. The two enantiomers will elute at different retention times. Collect the fraction corresponding to the d-enantiomer. The order of elution should be confirmed with a standard of the l-enantiomer (Levobunolol) if available. The collected fraction is then evaporated to dryness to yield d-Bunolol, which can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

Quantitative Data

Specific experimental data for this compound is not widely available in the literature. The following tables provide data for racemic Bunolol Hydrochloride and Levobunolol Hydrochloride for reference.

Table 1: Physicochemical Properties

| Property | Racemic Bunolol Hydrochloride | Levobunolol Hydrochloride |

| Molecular Formula | C₁₇H₂₆ClNO₃ | C₁₇H₂₆ClNO₃ |

| Molecular Weight | 327.85 g/mol | 327.85 g/mol |

| Melting Point | Not widely reported | 209-211 °C |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in water and methanol | Soluble in water and methanol, slightly soluble in ethanol |

Table 2: Spectroscopic Data (Characteristic Peaks for Bunolol Structure)

| Spectroscopy | Characteristic Peaks (for the bunolol structure) |

| ¹H NMR | Signals corresponding to aromatic protons, the tert-butyl group, and the propanolamine chain protons. |

| IR (cm⁻¹) | Peaks for O-H stretching (hydroxyl group), N-H stretching (secondary amine), C=O stretching (ketone), and aromatic C-H and C=C stretching. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the bunolol free base, along with characteristic fragmentation patterns. |

Note: The specific rotation for d-Bunolol would be equal in magnitude but opposite in sign to that of l-Bunolol.

Mandatory Visualizations

Caption: Synthesis and resolution workflow for this compound.

Caption: d-Bunolol's mechanism of action via beta-adrenergic receptor blockade.

Mechanism of Action

d-Bunolol, like its enantiomer, is a non-selective beta-adrenergic receptor antagonist. It competitively blocks beta-1 and beta-2 adrenergic receptors, thereby inhibiting the binding of catecholamines such as epinephrine and norepinephrine. In the context of its use in ophthalmology (though less potent than the l-isomer), the blockade of beta-2 receptors in the ciliary body of the eye leads to a reduction in the production of aqueous humor. This decrease in aqueous humor results in a lowering of intraocular pressure.

References

d-Bunolol Hydrochloride: A Technical Overview of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding affinity of d-Bunolol Hydrochloride, the dextrorotatory enantiomer of Bunolol. While its levorotatory counterpart, Levobunolol, is a well-characterized non-selective beta-adrenergic antagonist, d-Bunolol exhibits a distinct binding profile. This document synthesizes available data on its receptor interactions, outlines relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Receptor Binding Data

Quantitative data for this compound is limited in publicly available literature. However, studies comparing it to its more potent enantiomer, Levobunolol, provide valuable insights into its binding characteristics. The following tables summarize the available quantitative and qualitative binding data for both d-Bunolol and Levobunolol to provide a comprehensive context for its receptor affinity.

Table 1: Binding Affinity of d-Bunolol at Adrenergic Receptors

| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Parameter | Value | Notes |

| d-Bunolol | Beta-2 Adrenergic | Rat Lung Homogenates | Affinity (relative) | ~50-fold weaker than Levobunolol | High-affinity binding component, suggestive of β2 preference.[1] |

| d-Bunolol | Beta-Adrenergic | Rat & Rabbit Lung | Binding Profile | Biphasic Displacement | Indicates preference for a subpopulation of receptors, likely β2.[1] |

Table 2: Comparative Binding Affinity of Levobunolol (l-Bunolol)

| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Parameter | Value (nM) | Reference |

| Levobunolol | Beta-Adrenergic | Rat Lung Homogenates | K(D) | 0.8 (at 20°C) | [1] |

| Levobunolol | Beta-Adrenergic | Rat Lung Homogenates | K(D) | 2.1 (at 37°C) | [1] |

Experimental Protocols

The characterization of this compound's receptor binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol representative of the methodology used in such studies.

Radioligand Displacement Assay Protocol

This assay determines the binding affinity (Ki) of an unlabeled ligand (the "competitor," e.g., d-Bunolol) by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Preparation of Materials:

-

Membrane Preparation:

-

Tissues (e.g., rat or rabbit lung, known to express high levels of beta-adrenergic receptors) or cultured cells stably expressing the target receptor subtype (e.g., CHO-K1 cells expressing human β1 or β2 receptors) are homogenized in a cold buffer.[2]

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.[2]

-

Protein concentration of the membrane preparation is determined using a standard protein assay.[2]

-

-

Radioligand: A suitable radiolabeled antagonist with high affinity for beta-adrenergic receptors is selected. Common choices include ³H-Dihydroalprenolol (³H-DHA) or ³H-CGP 12177.[1][3]

-

Competitor Ligand: A series of dilutions of unlabeled this compound are prepared in the assay buffer.

2. Incubation:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of d-Bunolol.

-

Control wells are included for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled, potent beta-blocker (e.g., propranolol) to saturate all specific receptor sites.

-

-

The mixture is incubated at a controlled temperature (e.g., 20°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.[1]

3. Separation of Bound and Free Ligand:

-

The incubation is terminated by rapidly separating the membranes (with the bound radioligand) from the buffer containing the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters.[4]

4. Quantification:

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on each filter is measured using a scintillation counter.

5. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding at each concentration of d-Bunolol.

-

A competition curve is generated by plotting the specific binding as a function of the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit the curve and determine the IC50 value , which is the concentration of d-Bunolol that inhibits 50% of the specific radioligand binding.

-

The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and dissociation constant (Kd) of the radioligand.

Signaling Pathways

This compound, as a beta-adrenergic receptor antagonist, is expected to modulate the canonical beta-adrenergic signaling pathway. By binding to the receptor, it prevents the binding of endogenous agonists like epinephrine and norepinephrine, thereby inhibiting the downstream signaling cascade.

Beta-Adrenergic Receptor Signaling Pathway

The primary signaling pathway for beta-1 and beta-2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs), leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

In this pathway, the binding of an agonist to the beta-adrenergic receptor triggers a conformational change that activates the associated Gs protein. The alpha subunit of the Gs protein then activates adenylyl cyclase, which converts ATP to cAMP. cAMP acts as a second messenger, activating PKA, which in turn phosphorylates various downstream proteins to elicit a cellular response. d-Bunolol, by competitively binding to the receptor, prevents this cascade from being initiated by agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of beta-adrenoceptor antagonists to rat and rabbit lung: special reference to levobunolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on d-Bunolol Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Bunolol hydrochloride, the dextrorotatory enantiomer of bunolol, is a beta-adrenergic receptor antagonist. Unlike its more potent levorotatory counterpart, levobunolol, which is a non-selective beta-blocker, early-stage research indicates that d-bunolol exhibits a degree of selectivity for the β2-adrenergic receptor subtype. This whitepaper provides an in-depth technical guide to the foundational preclinical research on this compound. It consolidates available quantitative data on its receptor binding affinity, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Bunolol hydrochloride is a non-selective beta-adrenergic antagonist that has been primarily developed for ophthalmic use to reduce intraocular pressure in conditions such as glaucoma. The clinically utilized and more pharmacologically active form is the levo-isomer, levobunolol, which has been shown to be significantly more potent than the dextro-isomer, d-bunolol.[1] Despite its lower potency, the stereoisomer d-bunolol has been a subject of scientific interest to understand the stereoselectivity of beta-adrenergic receptors. Early preclinical investigations have focused on characterizing its binding profile to delineate its specific interactions with β1- and β2-adrenergic receptor subtypes.

Mechanism of Action

This compound functions as a competitive antagonist at beta-adrenergic receptors. By binding to these receptors, it blocks the action of endogenous catecholamines like epinephrine and norepinephrine. This antagonism prevents the activation of downstream signaling cascades, primarily the adenylyl cyclase pathway.

Signaling Pathways

The beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate intracellular signaling pathways. The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

β1-Adrenergic Receptor Signaling: Predominantly found in the heart, kidneys, and fat cells, the activation of β1-receptors leads to increased heart rate, contractility, and renin release.[2] this compound is expected to antagonize these effects, although with lower affinity compared to its l-enantiomer.

-

β2-Adrenergic Receptor Signaling: Primarily located in the smooth muscle of the bronchi, blood vessels, and the ciliary body of the eye, activation of β2-receptors leads to smooth muscle relaxation (bronchodilation and vasodilation) and a decrease in aqueous humor production. Early research suggests that d-bunolol has a preferential binding affinity for β2-receptors.

Below are diagrams illustrating the canonical signaling pathways for β1 and β2-adrenergic receptors, which are antagonized by this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of d-Bunolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of d-Bunolol Hydrochloride (the racemic mixture containing the active levobunolol enantiomer) in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is based on established principles of reversed-phase chromatography.

Introduction

This compound is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma.[1] Accurate and precise analytical methods are crucial for quality control, stability testing, and formulation development. This application note describes a robust HPLC method for the assay of this compound, adapted from official pharmacopeial methods and other validated procedures.[2][3]

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic mixture.[1][4] The use of an ion-pairing agent, such as sodium 1-heptanesulfonate, is common in official methods to improve peak shape and retention.[2][3] Detection is performed at a wavelength where this compound exhibits significant absorbance.[2][3]

Experimental Protocols

-

This compound Reference Standard (USP grade recommended)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)[2]

-

Glacial Acetic Acid (Analytical grade)[2]

-

Potassium dihydrogen phosphate (Analytical grade)[1]

-

Orthophosphoric acid (Analytical grade)[1]

-

Ultrapure water

-

0.45 µm or finer membrane filters for mobile phase and sample filtration[2]

-

HPLC system equipped with a UV detector, pump, autosampler, and column oven.

-

Data acquisition and processing software.

-

C18 analytical column (e.g., 30 cm x 4 mm, L1 packing).[2][3]

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

Mobile Phase (Example based on USP monograph): [2][3]

-

Accurately weigh and dissolve 990 mg of sodium 1-heptanesulfonate in 890 mL of water.

-

Add 10 mL of glacial acetic acid.

-

Add 1100 mL of methanol and mix thoroughly.

-

Filter the mobile phase through a 0.45 µm or finer porosity filter and degas prior to use.

Standard Preparation (Example concentration): [2]

-

Accurately weigh about 100 mg of USP Levobunolol Hydrochloride RS.

-

Transfer to a 100-mL volumetric flask.

-

Dissolve in and dilute to volume with the Mobile Phase. This yields a concentration of about 1.0 mg/mL.

Assay Preparation (from bulk drug): [2]

-

Accurately weigh about 100 mg of this compound.

-

Transfer to a 100-mL volumetric flask.

-

Dissolve in and dilute to volume with the Mobile Phase and mix well.

The following table summarizes the chromatographic parameters for the assay of this compound, based on the USP monograph for Levobunolol Hydrochloride.

| Parameter | Value |

| Column | L1 packing (C18), 30 cm x 4.0 mm[2][3] |

| Mobile Phase | Methanol, Water, Glacial Acetic Acid, and Sodium 1-heptanesulfonate mixture[2][3] |

| Flow Rate | 1.5 mL/min[2][3] |

| Injection Volume | 20 µL[2] |

| Column Temperature | Ambient or controlled at 25 °C[1] |

| Detection Wavelength | 254 nm[2][3] |

Data Presentation

Before sample analysis, the chromatographic system must meet the following criteria as specified in the USP monograph.[2]

| Parameter | Acceptance Criteria |

| Theoretical Plates (N) | Not less than 1000 |

| Tailing Factor (T) | Not more than 2.5 |

| Capacity Factor (k') | Between 1.0 and 1.4 |

| Relative Standard Deviation (RSD) | Not more than 0.5% for replicate injections |

The quantity of this compound (C₁₇H₂₅NO₃·HCl) in the portion of the sample taken is calculated using the following formula:[2]

Quantity (mg) = 100 * C * (rU / rS)

Where:

-

C is the concentration, in mg per mL, of the USP Levobunolol Hydrochloride RS in the Standard preparation.[2]

-

rU is the peak area response from the Assay preparation.[2]

-

rS is the peak area response from the Standard preparation.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

References

Application Note: Chiral Separation of Bunolol Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of bunolol, a non-selective beta-adrenergic antagonist. The pharmacological activity of many beta-blockers resides predominantly in one enantiomer, making chiral separation a critical step in pharmaceutical development and quality control.[1] This document provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for the enantioseparation of beta-blockers.[1][2] The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of bunolol enantiomers.

Introduction

Bunolol is a chiral compound, with the S-(-)-enantiomer being significantly more potent in its beta-blocking activity than the R-(+)-enantiomer. Consequently, the ability to separate and quantify these enantiomers is essential for pharmacological studies and for ensuring the quality and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the direct separation of enantiomers.[1][2][3] Polysaccharide-based CSPs, in particular, have shown excellent enantioselectivity for a wide range of chiral compounds, including beta-blockers.[2][4] This application note outlines a reliable HPLC method for the baseline separation of bunolol enantiomers.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cellulose tris(3,5-dimethylphenylcarbamate). These have demonstrated broad applicability for beta-blocker separation.[2][5]

-

Reagents:

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Diethylamine (DEA) (Reagent grade)

-

Bunolol racemic standard

-

(S)-(-)-Bunolol and (R)-(+)-Bunolol standards (if available for peak identification)

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing n-hexane, ethanol, and diethylamine in the desired ratio. A common starting composition for the separation of beta-blockers on a polysaccharide-based CSP is n-hexane/ethanol/DEA (e.g., 80:20:0.1, v/v/v).[3]

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.[6]

-

-

Standard Solution Preparation:

-

Prepare a stock solution of racemic bunolol at a concentration of 1 mg/mL in the mobile phase or a suitable solvent like methanol.

-

From the stock solution, prepare a working standard solution at a concentration of 50-100 µg/mL by diluting with the mobile phase.

-

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the chiral separation of bunolol enantiomers.

| Parameter | Recommended Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm or 280 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes (adjust as needed) |

Experimental Workflow

Caption: Experimental workflow for the chiral HPLC separation of bunolol enantiomers.

Data Presentation

The following tables provide expected chromatographic parameters for the separation of beta-blocker enantiomers on polysaccharide-based chiral stationary phases. These values can be used as a benchmark for the method development for bunolol.

Table 1: Chromatographic Parameters for the Separation of Propranolol Enantiomers on a Chiralpak IA column. [3]

| Mobile Phase Composition (n-heptane/ethanol/diethylamine, v/v/v) | Retention Time (t1, min) | Retention Time (t2, min) | Resolution (Rs) |

| 80/20/0.1 | 4.708 | 5.264 | 1.75 |

Table 2: Chromatographic Parameters for the Separation of Atenolol and Propranolol Enantiomers on a Chirex 3022 column. [7]

| Analyte | Mobile Phase Composition | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) |

| Atenolol | Hexane/Dichloromethane/Methanol/TFA (60:35:5:0.25) | 29.06 | 32.71 |

| Propranolol | Hexane/Dichloromethane/Ethanol/TFA (55:40:5:0.25) | 12.4 | 14.3 |

Discussion

The choice of a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is based on its proven success in separating a wide variety of beta-blockers.[5] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[3] The use of a normal-phase mobile phase consisting of a non-polar solvent (n-hexane), a polar modifier (ethanol), and a basic additive (diethylamine) is crucial for achieving good enantioselectivity. The basic additive, DEA, helps to improve peak shape and resolution by minimizing undesirable interactions with residual silanol groups on the silica support.

Method optimization may be necessary to achieve baseline separation for bunolol. Key parameters to adjust include:

-

Mobile Phase Composition: The ratio of ethanol to n-hexane can be varied to adjust retention times and resolution. Increasing the ethanol content will generally decrease retention times.

-

Basic Additive: The concentration of DEA can be optimized to improve peak symmetry.

-

Column Temperature: Adjusting the column temperature can influence enantioselectivity.[5]

Conclusion

This application note provides a detailed protocol for the chiral separation of bunolol enantiomers by HPLC using a polysaccharide-based chiral stationary phase. The described method is a reliable starting point for method development and validation. By following the outlined experimental procedures and optimizing the chromatographic conditions, researchers can achieve accurate and reproducible quantification of bunolol enantiomers, which is essential for pharmaceutical research, development, and quality control.

References

- 1. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

Application Notes and Protocols for the Quantification of d-Bunolol Hydrochloride in Biological Samples

Introduction

d-Bunolol Hydrochloride, the dextrorotatory isomer of Bunolol, is a non-selective beta-adrenergic receptor antagonist.[1] While the commercially available and more pharmacologically active form is the levo-isomer, Levobunolol, the quantification of specific isomers can be critical in pharmacokinetic and metabolic studies.[1] Levobunolol is approximately 60 times more potent than d-Bunolol.[1] This document provides detailed protocols for the quantification of Bunolol isomers in biological matrices, such as plasma and urine, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[2] These notes are intended for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of the active isomer, Levobunolol, is essential for designing analytical methods, as it informs expected concentration ranges and sampling times. After topical administration as eye drops, Levobunolol quickly penetrates the cornea.[1] It is metabolized to the equally active dihydrolevobunolol.[1][3] The drug has an elimination half-life of approximately six hours and is primarily excreted through the kidneys.[1]

| Parameter | Species | Matrix | Value | Reference |

| Onset of Action | Human | Ocular | ≤ 1 hour | [1] |

| Peak Effect | Human | Ocular | 2 - 6 hours | [1][4] |

| Elimination Half-Life (t½) | Human | Plasma | ~6 hours | [1] |

| Metabolite | Human | Tissues | Dihydrolevobunolol (equally active) | [1] |

| Primary Excretion Route | Human | - | Renal | [1] |

Section 1: Analytical Methodology

The recommended method for the sensitive and selective quantification of d-Bunolol and its isomers in biological samples is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2][5]

LC-MS/MS Method Parameters

The following table summarizes typical starting conditions for the analysis of beta-blockers like Bunolol. Method optimization is crucial for achieving desired performance.

| Parameter | Recommended Condition |

| Chromatography System | UPLC/HPLC System |

| Analytical Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Optimized for separation from metabolites and matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole (QqQ) |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | Specific to d-Bunolol and internal standard (IS) |

| Internal Standard (IS) | A stable isotope-labeled Bunolol or a structurally similar beta-blocker (e.g., Propranolol, Metoprolol)[6] |

Signaling Pathway

d-Bunolol acts as a competitive antagonist at beta-adrenergic receptors, interfering with the signaling cascade initiated by endogenous catecholamines like epinephrine. This blockade prevents the activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling.

Caption: Beta-adrenergic receptor antagonism by d-Bunolol.

Section 2: Experimental Protocols

Detailed protocols for sample preparation are critical for achieving accurate and reproducible results. The choice of method depends on the biological matrix and the required level of cleanliness and sensitivity.

Overall Bioanalytical Workflow

The quantification process follows a structured workflow from sample receipt to final data reporting.

Caption: General workflow for quantifying d-Bunolol.

Sample Preparation Protocols

2.2.1. Protein Precipitation (PP) for Plasma/Serum

This is a rapid method suitable for initial screening but may result in significant matrix effects.[7]

-

Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard (IS) working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[7]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.[7]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and inject into the LC-MS/MS system.